(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The phenyl group can be introduced via a Grignard reaction or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require acidic or basic conditions to facilitate the removal or replacement of the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield benzoic acid, while reduction of the carboxylic acid group can produce benzyl alcohol.
Scientific Research Applications
(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as a building block for various synthetic processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
(2S,3S)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid distinguishes it from other similar compounds, providing unique chemical properties and potential applications. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXGIUXOYNBAE-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.